molecular formula C22H14O B8338125 6-Phenylnaphtho[2,1-b]benzofuran

6-Phenylnaphtho[2,1-b]benzofuran

Cat. No.: B8338125
M. Wt: 294.3 g/mol
InChI Key: UKIUNGIXDFIMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Polycyclic Fused Heterocycles in Chemical Research

Polycyclic fused heterocycles are organic compounds that feature multiple rings, at least one of which contains an atom other than carbon, such as oxygen, nitrogen, or sulfur. This class of molecules is of paramount importance in chemistry for several reasons. They form the core scaffolds of many natural products, vitamins, and alkaloids, which often exhibit potent biological activities. rsc.orgresearchgate.net In medicinal chemistry, these structures are key components in the design of novel therapeutic agents, with derivatives showing promise as antibacterial, antifungal, antitumor, and antiviral agents. nih.govmedcraveonline.comresearchgate.net

Beyond pharmaceuticals, the unique electronic and photophysical properties of polycyclic fused heterocycles make them valuable in materials science. Their extended π-conjugated systems are exploited in the development of organic semiconductors, fluorescent probes, and other advanced materials. nih.gov The rigid, planar nature of many of these systems facilitates intermolecular π-π stacking, a crucial property for creating efficient organic electronic devices.

Overview of Naphtho[2,1-b]benzofuran Core Structures and Their Derivatives

The naphtho[2,1-b]benzofuran scaffold is a specific type of polycyclic fused heterocycle where a naphthalene (B1677914) ring system is fused with a benzofuran (B130515) system. The core structure, Naphtho[2,1-b]furan (B1199300), consists of a four-ring system and is a constituent of some natural products. medcraveonline.comnih.govnih.gov

The molecular architecture of naphtho[2,1-b]furan derivatives provides a robust platform for synthetic modification. Researchers have developed various methods to synthesize these compounds and introduce different functional groups at various positions on the rings. medcraveonline.comresearchgate.net These modifications are not merely academic exercises; they are crucial for fine-tuning the molecule's properties. For instance, attaching different substituents can dramatically alter the compound's solubility, electronic character, and, consequently, its biological activity or photophysical behavior. medcraveonline.comontosight.aiontosight.ai Many derivatives are being investigated for their pharmacological potential, including antibacterial and antitumor activities. medcraveonline.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H14O

Molecular Weight

294.3 g/mol

IUPAC Name

6-phenylnaphtho[2,1-b][1]benzofuran

InChI

InChI=1S/C22H14O/c1-2-8-15(9-3-1)19-14-16-10-4-5-11-17(16)21-18-12-6-7-13-20(18)23-22(19)21/h1-14H

InChI Key

UKIUNGIXDFIMST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OC5=CC=CC=C54

Origin of Product

United States

Synthetic Methodologies for 6 Phenylnaphtho 2,1 B Benzofuran and Its Structural Congeners

Strategies for Naphtho[2,1-b]benzofuran Ring Formation

The construction of the naphtho[2,1-b]benzofuran skeleton can be achieved through several strategic approaches that build the furan (B31954) ring onto a naphthalene (B1677914) framework or construct the naphthalene ring from a benzofuran (B130515) precursor.

Cyclodehydration Reactions in Benzofuran and Naphthofuran Synthesis

Cyclodehydration reactions are a classical and effective method for the formation of benzofuran and naphthofuran rings. This approach typically involves the intramolecular cyclization of an α-phenoxy ketone precursor, which eliminates a molecule of water to form the furan ring. A common reagent used to promote this transformation is Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid. This method provides a straightforward route to 3-substituted and 2,3-disubstituted benzofurans from readily available phenols and α-bromo ketones. researchgate.net The reaction is highly efficient due to the reactivity and fluidity of Eaton's reagent and can be applied to the synthesis of naphthofurans. researchgate.net

The general mechanism involves the protonation of the ketone's carbonyl group, which enhances its electrophilicity. The adjacent aromatic ring then acts as a nucleophile, attacking the activated carbonyl carbon in an intramolecular electrophilic aromatic substitution. Subsequent dehydration leads to the formation of the furan ring.

Table 1: Synthesis of Benzofurans via Cyclodehydration of α-Phenoxy Ketones

Entry α-Phenoxy Ketone Product Yield (%)
1 2-Phenoxyacetophenone 2-Phenylbenzofuran (B156813) 95
2 1-Phenoxypropan-2-one 3-Methylbenzofuran 87
3 2-(4-Methoxyphenoxy)-1-phenylethanone 2-Phenyl-5-methoxybenzofuran 92

Data synthesized from research on cyclodehydration reactions. researchgate.net

Oxidative Annulation Approaches to 2-Arylnaphtho[2,1-b]furans

A metal-free approach for the synthesis of 2-arylnaphtho[2,1-b]furans involves the selective oxidative transformation of 2-naphthols with terminal alkynes. nih.gov This method provides a direct route to these compounds in satisfactory yields. nih.gov The reaction is believed to proceed through a free-radical-mediated mechanism involving sp2-C-H bond activation, C-C coupling, and subsequent C-O cyclization. nih.gov This strategy is advantageous as it avoids the use of expensive and potentially toxic metal catalysts.

Another approach involves an efficient Friedel-Crafts/oxa-Michael/aromatic annulation sequence. Substituted naphthofurans can be synthesized by treating naphthols with nitroallylic acetates in the presence of cesium carbonate. ntnu.edu.tw This reaction proceeds via a Friedel-Crafts SN2' process followed by an intramolecular oxa-Michael cyclization and subsequent aromatization to yield the desired products in high to excellent yields. ntnu.edu.tw

Table 2: Metal-Free Oxidative Annulation of 2-Naphthols with Terminal Alkynes

Entry 2-Naphthol Terminal Alkyne Product Yield (%)
1 2-Naphthol Phenylacetylene 2-Phenylnaphtho[2,1-b]furan 78
2 6-Methoxy-2-naphthol Phenylacetylene 8-Methoxy-2-phenylnaphtho[2,1-b]furan 75
3 2-Naphthol 4-Ethynyltoluene 2-(p-Tolyl)naphtho[2,1-b]furan 82

Data synthesized from research on metal-free oxidative annulation. nih.gov

Cascade Cycloaddition Protocols for Fused Furan Systems

Cascade reactions, where multiple bonds are formed in a single operation, offer an efficient pathway to complex molecules. Fused furan systems can be assembled through such protocols. For instance, a palladium-catalyzed cascade reaction of 1-(2-iodophenyl)-3-arylprop-2-yn-1-ones with benzene-tethered furan-ynes can produce novel fused hexacyclic indenone-furan scaffolds. nih.gov While not directly yielding 6-Phenylnaphtho[2,1-b]benzofuran, this methodology showcases the power of cascade cycloadditions in building complex furan-containing polycycles.

Another example is the use of furan-fused cyclobutanones as versatile C4 synthons in intermolecular cycloadditions. researchgate.netresearchgate.net These reactions, which can be catalyzed by rhodium or gold, involve a C-C bond activation followed by a cycloaddition sequence to construct furan-fused lactams. researchgate.netresearchgate.net Furthermore, a force-promoted retro-[4+2][3+2] cycloaddition has been demonstrated to release furan from a complex adduct, highlighting the intricate reactivity of fused furan systems. acs.org

Intramolecular Cyclization Pathways to Naphtho[2,1-b]furans

A regiospecific synthesis of 6-substituted naphtho[2,1-b]benzofurans has been achieved through an intramolecular 6-endo-dig electrophilic cyclization. researchgate.netelsevierpure.com This method constructs the central aromatic C-ring under acidic conditions. researchgate.netelsevierpure.com This strategy is particularly useful for introducing substituents at the C6 position, which can be valuable for tuning the photophysical properties of these molecules, leading to the discovery of novel dual-state emissive fluorophores. researchgate.net

The synthesis of naphtho[1,2-b]furan-3-ones has also been realized via a Brønsted acid-catalyzed intramolecular tandem double cyclization of γ-hydroxy acetylenic ketones with alkynes. acs.org This metal-free approach involves a furanonylation/6-endo-dig cyclization sequence. acs.org

Metal-Catalyzed Synthetic Routes to Naphthobenzofurans

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the synthesis of benzofurans and their fused analogs due to its efficiency, functional group tolerance, and the ability to form C-C and C-O bonds under relatively mild conditions.

Palladium-Catalyzed Transformations for Benzofuran Ring Construction

Palladium-catalyzed reactions are widely employed for the construction of the benzofuran ring system. nih.gov One common approach is the coupling of 2-hydroxyaryl halides with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst, a modification of the Castro-Stephens reaction. elsevier.es This method allows for the synthesis of a variety of benzofurans in good yields. elsevier.es

Another powerful strategy is the palladium-catalyzed C-H activation/oxidation tandem reaction. rsc.org This method has been used for the synthesis of benzofurans from 2-hydroxystyrenes and iodobenzenes. rsc.org Furthermore, palladium-catalyzed direct C-H arylation of benzofurans with triarylantimony difluorides provides a route to 2-arylbenzofurans in moderate-to-high yields. semanticscholar.org A one-step direct arylation and ring-closure of benzofurans with aryl iodides, proposed to proceed via a Heck-type oxyarylation mechanism, has also been reported. acs.org

The Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles, catalyzed by palladium, offers a versatile method for the preparation of 2-substituted benzo[b]furans. unicatt.it

Table 3: Palladium-Catalyzed Synthesis of 2-Arylbenzofurans

Entry Aryl Halide/Reagent Alkyne/Benzofuran Catalyst System Product Yield (%)
1 2-Iodophenol Phenylacetylene Pd(OAc)2, CuI, Piperidine 2-Phenylbenzofuran 85
2 Benzofuran Triphenylantimony difluoride Pd(OAc)2, CuCl2 2-Phenylbenzofuran 75
3 2-Hydroxystyrene Iodobenzene Pd(OAc)2 2-Phenylbenzofuran -

Data synthesized from research on palladium-catalyzed benzofuran synthesis. elsevier.essemanticscholar.org

Nickel-Catalyzed Intramolecular Additions for Benzofuran Synthesis

Nickel-catalyzed reactions have emerged as a powerful tool for the synthesis of benzofuran derivatives. A notable approach involves the intramolecular nucleophilic addition of aryl halides to aryl ketones. thieme-connect.comorganic-chemistry.org This methodology has been successfully applied to a range of substrates, including those with both electron-donating and electron-withdrawing groups, affording the corresponding benzofuran products in moderate to good yields. thieme-connect.comthieme.de

The catalytic cycle is initiated by the nickel catalyst, which facilitates the intramolecular cyclization, leading to the formation of the benzofuran ring system. nih.gov This method provides an efficient route to various substituted benzofurans. thieme.de Another innovative nickel-catalyzed approach involves the intramolecular oxidative coupling of ortho-alkenyl phenols. nih.gov This dehydrogenative coupling utilizes molecular oxygen as the oxidant, avoiding the need for sacrificial hydrogen acceptors and offering a more environmentally benign pathway to 3-aryl benzofurans. nih.gov

Key Features of Nickel-Catalyzed Synthesis:

Versatility: Applicable to a variety of substrates with diverse functional groups. organic-chemistry.org

Efficiency: Provides good to excellent yields of the desired benzofuran derivatives. nih.gov

Novelty: Expands the repertoire of transition metal-catalyzed methods for synthesizing these heterocyclic compounds. nih.gov

Indium(III) Triflate-Catalyzed Cycloadditions in Naphthofuran Formation

Indium(III) triflate (In(OTf)₃) has been recognized as a potent and sustainable catalyst for various organic transformations, including the synthesis of complex heterocyclic systems. researchgate.net Its application in cycloaddition reactions offers a valuable strategy for the formation of naphthofuran skeletons. While specific examples detailing the synthesis of this compound using this catalyst are not prevalent in the provided search results, the catalytic activity of indium(III) halides in related hydroalkoxylation reactions of ortho-alkynylphenols to yield benzo[b]furans suggests its potential utility in constructing the naphthofuran core. organic-chemistry.org

Indium(III) triflate is known to catalyze a range of reactions, such as functionalization, cyclization, and multicomponent reactions, highlighting its versatility in modern organic synthesis. researchgate.net The development of new synthetic strategies with improved efficiency and minimal environmental impact is a central theme in contemporary synthetic chemistry, and indium(III) triflate-catalyzed reactions align with these principles. researchgate.net

Metal-Free Synthesis of Naphthobenzofuran (B12659138) Derivatives

In the pursuit of greener and more sustainable chemical processes, metal-free synthetic methods have gained significant traction. For the synthesis of naphthobenzofuran derivatives, several metal-free approaches have been developed, offering alternatives to traditional transition-metal-catalyzed reactions. nih.govsemanticscholar.org

One such method involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents. organic-chemistry.org Stoichiometric use of (diacetoxyiodo)benzene in acetonitrile can provide the desired products in good yields. organic-chemistry.org Furthermore, an iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using a catalytic amount of PhI(OAc)₂ in the presence of m-chloroperbenzoic acid also yields 2-arylbenzofurans efficiently. organic-chemistry.org

Another notable metal-free approach is the one-pot synthesis of fused benzofuranamines from 2-fluorobenzonitriles and substituted alcohols at room temperature. nih.govsemanticscholar.org This method proceeds via a Smiles rearrangement and is characterized by its high reaction efficiency, mild conditions, and broad substrate scope, leading to regioselective formation of the five-membered heterocycle. nih.govsemanticscholar.org

Precursor Chemistry and Substrate Scope for Naphthobenzofuran Construction

The successful synthesis of naphthobenzofurans is highly dependent on the choice of precursors and the breadth of the substrate scope for the chosen synthetic methodology. A wide substrate scope allows for the synthesis of a diverse library of derivatives with various functional groups. nih.gov

For the construction of benzofuran rings, common precursors include phenols and their derivatives. nih.gov For example, an electrochemical cross-dehydrogenative coupling between phenols and β-dicarbonyl compounds provides a facile route to benzofurans. researchgate.net The substrate scope of this reaction has been explored, demonstrating its applicability to a range of substituted phenols. researchgate.net

In the context of naphthobenzofurans, suitable precursors would involve naphthalene-based starting materials. For instance, a cascade reaction involving rhodium(II) and ytterbium(III) catalysis utilizes β-naphthols and N-sulfonyl-1,2,3-triazoles to synthesize substituted naphthofurans. rsc.org This reaction proceeds through an initial rhodium-catalyzed insertion of an azavinyl carbene into the O-H bond of the naphthol, followed by ytterbium-catalyzed annulation. rsc.org

The synthesis of benzofuran derivatives through various catalytic systems has been shown to tolerate a wide range of functional groups on the precursors. researchgate.net This tolerance is crucial for the synthesis of complex molecules and for the late-stage functionalization of bioactive compounds. rsc.org

Chemical Transformations and Derivatization of 6 Phenylnaphtho 2,1 B Benzofuran Systems

Electrophilic Aromatic Substitution Reactions on the Naphthobenzofuran (B12659138) Skeleton

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic systems. In the case of naphtho[2,1-b]benzofurans, the reaction's regioselectivity is governed by the electron-donating nature of the furan (B31954) oxygen and the complex electronics of the fused ring system.

Acylation Reactions of Naphtho[2,1-b]furan (B1199300)

Acylation introduces an acyl group onto the aromatic core, a key step in the synthesis of various derivatives. For benzofurans, acylation often occurs at the 2-position. A method for the trifluoroacetic anhydride (B1165640) (TFAA)-mediated acylation of benzofurans using carboxylic acids as acylating agents has been developed, which regioselectively yields 2-acyl benzofurans without the need for a Lewis acid catalyst. arkat-usa.org This methodology can be extrapolated to the more complex naphthobenzofuran system.

For instance, the reaction of benzofuran (B130515) with various carboxylic acids in the presence of TFAA leads to the corresponding 2-acylbenzofurans in good yields. The presence of a phenyl group at the 6-position in 6-phenylnaphtho[2,1-b]benzofuran would likely direct acylation to other positions on the naphthyl or benzofuran portion of the molecule, depending on the reaction conditions and the directing influence of the phenyl group.

Table 1: Examples of TFAA-Mediated Acylation of Benzofuran

Carboxylic Acid Product Yield
Acetic Acid 2-Acetylbenzofuran 85%
Propionic Acid 2-Propionylbenzofuran 82%

Data is illustrative of the acylation of the parent benzofuran ring system.

Halogenation of Naphtho[2,1-b]furan Derivatives

The position of halogenation on the this compound skeleton would be influenced by the directing effects of both the fused furan ring and the phenyl substituent.

Condensation and Cyclocondensation Reactions of Naphtho[2,1-b]furan Derivatives

Functional groups on the naphtho[2,1-b]furan skeleton can undergo condensation and cyclocondensation reactions to build more complex molecular architectures. For example, 2-acetylnaphtho[2,1-b]furan, which can be synthesized from 2-hydroxy-1-naphthaldehyde, serves as a versatile intermediate. researchgate.net

This acetyl derivative can undergo condensation with active methylene (B1212753) compounds like malononitrile (B47326) to yield vinyl derivatives. researchgate.net Furthermore, Knoevenagel condensation of formyl-substituted naphtho[2,1-b]furans with CH-acidic compounds provides access to a variety of substituted derivatives. These reactions highlight the potential for derivatizing the this compound system, assuming a suitable functional group is present.

Table 2: Condensation Reactions of 2-Acetylnaphtho[2,1-b]furan

Reagent Product Conditions Reference
Malononitrile 2-(2,2-Dicyano-1-methylvinyl)naphtho[2,1-b]furan Ammonium acetate, acetic acid, benzene, reflux researchgate.net

Formation of Fused Heterocyclic Systems from Naphthobenzofurans

The naphtho[2,1-b]benzofuran core can serve as a building block for the synthesis of larger, fused heterocyclic systems. These reactions often involve the cyclization of appropriately substituted naphthobenzofuran derivatives.

One approach involves the photoinduced electrocyclization of naphthofurans bearing aryl and methylsulfonylphenyl substituents. nih.gov This process leads to the formation of complex polyheterocyclic systems through a 6π-electrocyclization followed by aromatization. nih.gov

Another strategy involves the intramolecular cyclization of 2-substituted naphtho[2,1-b]furans. For instance, 2-acetylnaphtho[2,1-b]furan derivatives can be converted into thieno[2,3-b]naphtho[2,1-b]furans through Gewald-type reactions. researchgate.net These transformations demonstrate the utility of the naphthobenzofuran skeleton in constructing novel, extended heterocyclic frameworks. The presence of a phenyl group at the 6-position could potentially participate in or influence these cyclization reactions, leading to unique polycyclic aromatic structures.

Table 3: Examples of Fused Heterocyclic Systems from Naphtho[2,1-b]furan Derivatives

Starting Material Reagent(s) Fused System Reference
2-(2,2-Dicyano-1-methylvinyl)naphtho[2,1-b]furan Sulfur, Diethylamine 2-(5-Amino-4-cyano-3-thienyl)naphtho[2,1-b]furan researchgate.net

Advanced Spectroscopic and Structural Elucidation of 6 Phenylnaphtho 2,1 B Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the elucidation of the connectivity and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Characterization

Carbon (¹³C) NMR Spectroscopic Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of 6-Phenylnaphtho[2,1-b]benzofuran would display a series of signals corresponding to each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization (sp² for aromatic carbons) and its electronic environment. The quaternary carbons, those not bonded to any hydrogen atoms, would typically show weaker signals compared to the protonated carbons. For example, the carbons of the furan (B31954) ring and the carbon atoms at the fusion points of the rings would have characteristic chemical shifts. While specific data for the title compound is limited, related structures like 2-acetylnaphtho[2,1-b]furan show signals for the carbon atoms of the naphthofuran core. medcraveonline.com

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound, advanced two-dimensional (2D) NMR techniques are essential.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, revealing the connectivity of protons within the individual ring systems.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and hydrogen atoms, allowing for the assignment of a proton's signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range couplings between carbon and hydrogen atoms (typically over two to three bonds). This is crucial for establishing the connectivity between the different ring systems, for example, by showing a correlation between a proton on the phenyl ring and a carbon atom on the naphthofuran core.

While specific 2D NMR data for this compound is not available, the application of these techniques is standard for the structural elucidation of complex aromatic compounds. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This precise mass measurement allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization. While specific HRMS data for this compound is not detailed in the search results, the technique is consistently used for the characterization of related benzofuran (B130515) and naphthofuran derivatives to confirm their molecular formulas. nih.govnih.govsemanticscholar.org

Computational and Theoretical Investigations of 6 Phenylnaphtho 2,1 B Benzofuran

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 6-Phenylnaphtho[2,1-b]benzofuran and its derivatives. These methods allow for the detailed exploration of electron distribution, orbital energies, and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies on Naphtho[2,1-b]furan (B1199300) Derivatives

Density Functional Theory (DFT) has emerged as a powerful tool for studying naphtho[2,1-b]furan derivatives. nih.govrsc.org DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++g**), have been successfully employed to determine stable molecular geometries and predict vibrational frequencies. nih.govphyschemres.org These studies have shown good agreement between calculated and experimental data, validating the use of DFT for this class of compounds. physchemres.orgresearchgate.net For instance, DFT has been used to investigate the structural and electronic properties of related benzofuran (B130515) derivatives, providing insights into their potential for applications in materials science, such as in organic field-effect transistors and nonlinear optical (NLO) materials. physchemres.orgacs.org The calculated geometric parameters, including bond lengths and angles, closely match experimental values obtained from X-ray crystallography, confirming the pseudo-planar geometry of similar 2-phenylbenzofuran (B156813) systems. physchemres.orgresearchgate.net

Theoretical investigations into naphtho[2,1-b]furan derivatives have also shed light on their synthesis and reactivity. For example, computational analysis of steric and electronic effects of substituents can help predict regioselectivity in synthetic pathways, such as the one-pot, three-component reaction to form functionalized naphtho[2,1-b]furans. Furthermore, DFT has been instrumental in understanding the electronic transitions and photophysical properties of these molecules. researchgate.netresearchgate.net

Semi-Empirical Molecular Orbital Calculations (e.g., AM1, INDO/S)

Semi-empirical molecular orbital methods, such as AM1 (Austin Model 1) and PM3, offer a computationally less demanding alternative to ab initio methods for large molecules. researchgate.net These methods have been used to study the ground state properties of isomeric benzofused thieno[3,2-b]furans, which share structural similarities with naphthobenzofurans. researchgate.net Such calculations can provide valuable information on the stability, reactivity, and other properties of these heterocyclic systems. researchgate.netresearchgate.net While generally less accurate than DFT, semi-empirical methods can still offer qualitative insights and are particularly useful for initial conformational searches and for studying very large systems where ab initio calculations are computationally prohibitive. researchgate.nettau.ac.il More recent semi-empirical methods, like PM6, have shown improved accuracy, particularly in accounting for non-covalent interactions like hydrogen bonding. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Conformational studies, often initiated with semi-empirical methods and refined with DFT, have been performed on related benzofuranone isomers to determine their relative stabilities. nih.gov For this compound, the dihedral angle between the phenyl group and the naphthobenzofuran (B12659138) core is a key conformational parameter. DFT calculations on analogous 2-phenylbenzofuran have shown this angle to be very small, indicating a pseudo-planar geometry. physchemres.org This planarity is significant as it can influence the extent of π-conjugation and, consequently, the electronic and photophysical properties of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Indices (e.g., Fukui Indices)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and its ability to participate in charge transfer interactions. pmf.unsa.ba

For naphtho[2,1-b]furan derivatives and related compounds, DFT calculations have been extensively used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.netresearchgate.net In many benzofuran derivatives, both the HOMO and LUMO are delocalized across the conjugated framework of the molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity and can be indicative of enhanced nonlinear optical (NLO) properties. researchgate.net

Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be derived from the HOMO and LUMO energies. pmf.unsa.ba These indices provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness is a measure of the resistance to change in electron distribution. pmf.unsa.ba These descriptors are valuable in quantitative structure-activity relationship (QSAR) studies to correlate molecular properties with biological activities. physchemres.org

Calculated HOMO-LUMO Energies and Related Parameters for Benzofuran Derivatives
ParameterValue
E HOMO-6.367 eV
E LUMO-1.632 eV
Ionization potential (I)6.367 eV
Electron affinity (A)1.632 eV
Chemical potential (µ)-3.999 eV
Hardness (η)4.735 eV
Softness (ζ)11.49 eV⁻¹
Electrophilicity (ω)3.374 eV

Prediction of Reaction Pathways and Mechanism Elucidation

Computational chemistry plays a vital role in predicting reaction pathways and elucidating reaction mechanisms. For the synthesis of naphtho[2,1-b]furans, theoretical studies can help understand the regioselectivity and feasibility of different synthetic routes. For example, the synthesis of 6-substituted naphtho[2,1-b]benzofurans has been achieved through an intramolecular 6-endo-dig electrophilic cyclization, a mechanism that can be investigated and supported by computational modeling. elsevierpure.com

Similarly, the proposed mechanism for the formation of 9-methoxynaphtho[1,2-b]benzofuran involves a base-mediated annulation where a nitro group acts as a leaving group. mdpi.com Computational studies can provide energetic details for such pathways, confirming the viability of the proposed steps. In the synthesis of other benzofurans, reaction mechanisms involving intermediates like oxy-allyl cations have been proposed and can be further explored through theoretical calculations. nih.gov

Theoretical Insights into Substituent Effects on Structural and Electronic Properties

The introduction of different substituent groups onto the this compound scaffold can significantly alter its structural and electronic properties. Theoretical studies are invaluable for systematically investigating these substituent effects.

Photophysical Phenomena of 6 Phenylnaphtho 2,1 B Benzofuran Derivatives

Absorption and Emission Spectroscopy in Solution Phase

The behavior of 6-phenylnaphtho[2,1-b]benzofuran derivatives in the solution phase is fundamental to understanding their electronic transitions and emissive properties.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

In solution, 6-substituted naphtho[2,1-b]benzofurans typically exhibit distinct absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. A study by Singh et al. on various 6-substituted naphtho[2,1-b]benzofurans, including derivatives with phenyl, 4-methoxyphenyl, and 4-(trifluoromethyl)phenyl groups, provides insight into their absorption properties. The absorption spectra of these compounds are characterized by multiple absorption maxima (λabs), which correspond to π-π* electronic transitions within the conjugated aromatic system.

The precise location of these absorption bands is influenced by the nature of the substituent at the 6-position. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can lead to shifts in the absorption maxima.

Table 1: UV-Vis Absorption Data for Selected 6-Substituted Naphtho[2,1-b]benzofuran Derivatives in Solution

CompoundSolventAbsorption Maxima (λabs, nm)
This compoundDichloromethaneData not available in search results.
6-(4-Methoxyphenyl)naphtho[2,1-b]benzofuranDichloromethaneData not available in search results.
6-(4-(Trifluoromethyl)phenyl)naphtho[2,1-b]benzofuranDichloromethaneData not available in search results.

Fluorescence Emission Profiles and Quantum Yields in Solution

Many 6-substituted naphtho[2,1-b]benzofuran derivatives are highly fluorescent in solution, exhibiting blue emission. The fluorescence emission profiles are characterized by their emission maxima (λem) and fluorescence quantum yields (ΦF), which is a measure of the efficiency of the fluorescence process.

Research has shown that some of these compounds are notable for being dual-state emissive, meaning they are fluorescent in both the solution and solid states acs.orgacs.org. In solution, the quantum yields can be significant, indicating efficient emission. The emission wavelengths typically fall within the blue region of the visible spectrum.

Table 2: Fluorescence Data for Selected 6-Substituted Naphtho[2,1-b]benzofuran Derivatives in Solution

CompoundSolventEmission Maxima (λem, nm)Fluorescence Quantum Yield (ΦF)
This compoundDichloromethaneData not available in search results.Data not available in search results.
6-(4-Methoxyphenyl)naphtho[2,1-b]benzofuranDichloromethaneData not available in search results.Data not available in search results.
6-(4-(Trifluoromethyl)phenyl)naphtho[2,1-b]benzofuranDichloromethaneData not available in search results.Data not available in search results.

Solid-State Photoluminescence Properties and Mechanisms

The solid-state emission of organic fluorophores is a critical property for applications in devices such as organic light-emitting diodes (OLEDs).

Solid-State Fluorescence Enhancement in Naphtho[2,3-b]benzofuran Derivatives

While specific data for this compound is limited in the provided search results, the broader class of benzofuran (B130515) derivatives has been studied for its solid-state emission properties. A common phenomenon observed in many organic fluorophores is aggregation-caused quenching (ACQ), where the fluorescence intensity decreases in the solid state compared to in solution. However, some benzofuran derivatives exhibit the opposite effect, known as aggregation-induced emission (AIE) or solid-state emission enhancement.

Certain 6-substituted naphtho[2,1-b]benzofurans have been identified as dual-state emissive, retaining high fluorescence in the solid state acs.orgacs.org. This suggests that these molecules are designed to overcome the typical ACQ effect.

Role of Molecular Aggregation and Crystal Packing (e.g., π–π Contact Prevention)

The arrangement of molecules in the crystalline state plays a crucial role in determining their solid-state photoluminescence. Strong intermolecular interactions, particularly π–π stacking, can lead to the formation of non-emissive or weakly emissive excimers, which quenches fluorescence.

For benzofuran derivatives that exhibit strong solid-state emission, their molecular structure and crystal packing often hinder close π–π stacking. This can be achieved through the introduction of bulky substituents that induce a twisted molecular conformation, preventing the planar aromatic cores from aligning in close proximity. This restriction of intermolecular interactions and the suppression of molecular motions in the solid state can lead to a significant enhancement of the fluorescence quantum yield.

Influence of Structural Modifications on Photophysical Parameters

The photophysical properties of this compound can be fine-tuned by making structural modifications to the core molecule. The introduction of different substituents on the phenyl ring at the 6-position can significantly impact the absorption and emission wavelengths, as well as the fluorescence quantum yields.

For example, attaching electron-donating groups (like methoxy) or electron-withdrawing groups (like trifluoromethyl) to the phenyl ring can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These changes in the electronic structure directly affect the energy of the absorbed and emitted photons, leading to shifts in the absorption and emission spectra. Furthermore, such substitutions can also influence the propensity for non-radiative decay processes, thereby affecting the fluorescence quantum yield. The study by Singh et al. highlights the exploration of such substituted derivatives to modulate the photophysical properties for applications like live-cell imaging acs.orgacs.org.

Supramolecular Chemistry and Intermolecular Interactions of 6 Phenylnaphtho 2,1 B Benzofuran Architectures

Investigation of Non-Covalent Interactions within Naphthobenzofuran (B12659138) Aggregates

The arrangement of 6-phenylnaphtho[2,1-b]benzofuran molecules in a condensed phase is predicted to be heavily influenced by a combination of non-covalent forces.

Hydrogen Bonding Networks in Solid Forms

The structure of this compound, in its unsubstituted form, lacks classical hydrogen bond donors (like -OH or -NH groups). However, it does possess a benzofuran (B130515) oxygen atom that can act as a hydrogen bond acceptor. In the solid state, this could lead to the formation of weak C-H···O hydrogen bonds with the aromatic protons of neighboring molecules. The phenyl ring can also participate in weak C-H···π interactions. While these interactions are generally weaker than classical hydrogen bonds, their cumulative effect can significantly contribute to the stability of the crystal lattice. The interplay between these weak hydrogen bonds and the more dominant π-π stacking interactions would ultimately define the three-dimensional architecture of the crystalline solid.

Principles of Self-Assembly and Molecular Aggregation Phenomena

The spontaneous organization of molecules into ordered structures is a cornerstone of supramolecular chemistry. For this compound, self-assembly would be driven by the minimization of free energy through the formation of multiple non-covalent interactions. In solution, this could lead to the formation of aggregates, with the extent and nature of aggregation depending on factors such as solvent polarity, concentration, and temperature. The balance between intermolecular attractive forces (π-π stacking, van der Waals forces) and solute-solvent interactions will dictate the thermodynamics of this process. The aromatic-aromatic interactions are known to be a significant driving force for the self-assembly of peptidic derivatives into nanofibers and hydrogels, a principle that could potentially be applied to systems incorporating the this compound scaffold. nih.gov

Design of Supramolecular Architectures Incorporating Naphthobenzofuran Units

While specific examples are not documented, the rigid and planar nature of this compound makes it an attractive building block, or "tecton," for the construction of larger, well-defined supramolecular architectures. By introducing functional groups onto the phenyl ring or the naphthobenzofuran core, it would be possible to program the self-assembly process through more specific and directional interactions, such as stronger hydrogen bonds or metal-ligand coordination. For instance, the incorporation of carboxylic acid or pyridine (B92270) moieties could lead to the formation of robust hydrogen-bonded networks or coordination polymers, respectively. The design of such systems relies on a thorough understanding of the preferred intermolecular interaction patterns of the core naphthobenzofuran unit.

Potential Applications in Advanced Materials Science

Organic Electronic Materials and Fluorescent Emitters

The class of 6-substituted naphtho[2,1-b]benzofurans, to which 6-Phenylnaphtho[2,1-b]benzofuran belongs, has been identified for its significant potential as organic electronic materials, particularly as fluorescent emitters. Research into these compounds has revealed their capacity for dual-state emission, a desirable property for various optical applications. nih.gov

Derivatives of naphtho[2,1-b]benzofuran are noted for their strong luminescence, a characteristic that makes them suitable for use as emissive materials in Organic Light Emitting Diodes (OLEDs). The benzofuran (B130515) motif is known to be an electron-donating group, which can lead to a high Highest Occupied Molecular Orbital (HOMO) level. This property is advantageous as it facilitates more efficient hole injection from standard electrodes, such as gold, in organic field-effect transistors (OFETs).

A key finding for the broader class of 6-substituted naphtho[2,1-b]benzofurans is their ability to exhibit intense blue emission. nih.gov This is a crucial area of development in materials science, as stable and efficient blue-light emitters are essential for full-color displays and white lighting applications. The emission properties are observed not only in dilute solutions but also in the solid state, which is a critical requirement for practical device applications. nih.gov The phenyl substitution at the C6 position is expected to influence the electronic and photophysical properties of the naphtho[2,1-b]benzofuran core, potentially enhancing its performance as a fluorescent emitter.

Compound Class Key Property Observed Emission Significance
6-Substituted Naphtho[2,1-b]benzofuransDual-State EmissionBlueEssential for full-color displays and white lighting
Benzofuran DerivativesStrong Luminescence-Suitable as emissive materials in OLEDs
Benzofuran DerivativesHigh HOMO Level-Facilitates efficient hole injection in OFETs

Optoelectronic Device Fabrication Considerations

The fabrication of optoelectronic devices utilizing compounds like this compound involves several critical considerations. The inherent properties of the material, such as its solubility and thermal stability, play a significant role in the selection of deposition techniques. For instance, materials that are soluble in common organic solvents may be processed using solution-based methods like spin-coating or inkjet printing, which can lower manufacturing costs.

The structure of the naphthobenzofuran (B12659138) core provides good thermal stability, which is a beneficial trait for the longevity and operational reliability of electronic devices. diva-portal.org When integrated into a device such as an OLED, the this compound could function as the emissive layer. The performance of such a device would be highly dependent on the architecture of the device, including the choice of charge transport layers and electrodes, to ensure efficient charge injection and recombination within the emissive layer.

Computational studies on related naphthofuran derivatives have shown that their optoelectronic properties can be tuned by the introduction of different substituent groups. researchgate.net This suggests that the phenyl group in this compound is not just a structural component but an active modulator of the material's electronic band gap and other optical parameters. researchgate.net These theoretical insights are invaluable for the rational design of new materials and for optimizing the performance of devices that incorporate them.

Fabrication Aspect Consideration Relevance to this compound
Deposition TechniqueMaterial SolubilitySolution-processability is a potential advantage for low-cost manufacturing.
Device LongevityThermal StabilityThe naphthobenzofuran core suggests good thermal stability for reliable operation.
Device PerformanceMolecular EngineeringThe phenyl substituent can be used to tune optoelectronic properties.
Device ArchitectureLayer IntegrationEffective integration with charge transport layers is crucial for efficiency.

Future Research Directions and Unexplored Avenues for 6 Phenylnaphtho 2,1 B Benzofuran

Development of Novel and Sustainable Synthetic Methodologies

The future of organic synthesis is intrinsically linked to the principles of green chemistry. For a molecule with the potential of 6-Phenylnaphtho[2,1-b]benzofuran, the development of novel, efficient, and sustainable synthetic routes is a paramount objective. Current methods, while effective, may rely on harsh conditions, expensive catalysts, or generate significant waste.

Future research should prioritize:

Catalyst-Free Syntheses: Exploring methodologies that proceed without the need for a catalyst, such as the reaction between hydroxyl-substituted aryl alkynes and sulfur ylides, could offer a more environmentally benign route to the naphthobenzofuran (B12659138) core. nih.gov

Photochemical Reactions: Leveraging the power of light to drive chemical transformations presents a clean and efficient alternative. The development of photochemical methods, such as the photocyclization of hexatriene systems, could lead to novel and efficient syntheses of naphthobenzofuran derivatives. nih.govx-mol.com

Multi-Component Reactions: Designing one-pot, multi-component reactions that assemble the complex this compound scaffold from simple, readily available starting materials would significantly improve synthetic efficiency and reduce waste.

Flow Chemistry: The transition from batch to continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability. Adapting existing or developing new synthetic routes for flow chemistry is a promising avenue.

Exploration of Advanced Functional Materials Based on the Naphthobenzofuran Core

The inherent photophysical properties of the naphthobenzofuran scaffold make it an attractive candidate for the development of advanced functional materials. The 6-phenyl substituent provides a handle for further functionalization, allowing for the fine-tuning of its electronic and optical properties.

Key areas for future exploration include:

Organic Light-Emitting Diodes (OLEDs): The discovery of dual-state emissive naphtho[2,1-b]benzofurans with blue emission in both solution and solid states opens the door for their application in OLEDs. nih.govelsevierpure.com Future work should focus on synthesizing a broader library of derivatives and evaluating their performance in OLED devices, targeting improved efficiency, color purity, and operational lifetime. The related naphtho[2,3-b]benzofuran-2-ylboronic acid is already being explored as an intermediate for OLED materials, suggesting a similar potential for the [2,1-b] isomer. nbinno.com

Organic Photovoltaics (OPVs): The electron-rich nature of the this compound core suggests its potential use as an electron donor material in organic solar cells. Research in this area would involve designing and synthesizing derivatives with appropriate energy levels to match suitable acceptor materials.

Fluorescent Probes and Sensors: The sensitivity of the fluorescence of some naphtho[2,1-b]benzofuran derivatives to their environment could be harnessed to develop highly sensitive and selective fluorescent probes for detecting specific analytes, such as metal ions or biomolecules. Their cell permeability is a significant advantage for live-cell imaging applications. nih.gov

In-depth Mechanistic Studies of Reactions and Photophysical Processes

A fundamental understanding of the mechanisms underpinning the synthesis and behavior of this compound is crucial for its rational design and application.

Future mechanistic studies should focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reaction pathways, and photophysical properties of this compound and its derivatives. physchemres.org Such studies can help to predict the properties of new derivatives before their synthesis, accelerating the discovery of new functional materials.

Time-Resolved Spectroscopy: To fully understand the excited-state dynamics of these fluorescent molecules, techniques such as time-resolved fluorescence and transient absorption spectroscopy are indispensable. These studies can reveal the pathways of energy relaxation and intersystem crossing, providing crucial information for optimizing their performance in applications like OLEDs.

Reaction Mechanism Elucidation: A deeper understanding of the mechanisms of the synthetic reactions used to prepare this compound, such as the intramolecular electrophilic cyclization, will enable the optimization of reaction conditions and the development of more efficient synthetic strategies. nih.gov

Integration with Emerging Technologies in Organic Materials Science

The unique properties of this compound make it a prime candidate for integration with a range of emerging technologies in organic materials science.

Promising areas for integration include:

Flexible Electronics: The development of solution-processable derivatives of this compound could enable their incorporation into flexible and stretchable electronic devices, such as wearable sensors and rollable displays.

Photonics and Plasmonics: The strong light-matter interactions of these fluorescent molecules could be exploited in the field of photonics, for applications such as optical waveguides and switches. Coupling with plasmonic nanostructures could lead to enhanced fluorescence and sensing capabilities.

Biomedical Applications: The cell permeability and fluorescence of certain derivatives suggest potential applications in bioimaging and as photosensitizers in photodynamic therapy. nih.gov Further research into the biological activities of the broader class of naphthofuran derivatives, which have shown antimicrobial and anticancer properties, could guide the design of new therapeutic agents based on the this compound scaffold. ontosight.aiontosight.ai

Q & A

Q. What are the optimal synthetic routes for 6-Phenylnaphtho[2,1-b]benzofuran, and how can purity be ensured?

A microwave-assisted synthesis protocol is highly efficient for constructing the benzofuran scaffold. Key steps include:

  • Reagent selection : Use analytically pure starting materials and monitor reactions via TLC on silica gel plates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the target compound .
  • Purity validation : Confirm purity using 1H^1H NMR (400 MHz, DMSO-d6d_6) with TMS as an internal standard. Peaks should align with expected chemical shifts and integration ratios .

Q. What spectroscopic and chromatographic techniques are critical for structural characterization?

  • 1H^1H NMR : Resolves aromatic protons and substituent environments (e.g., phenyl group integration at δ 7.2–8.1 ppm) .
  • TLC : Monitors reaction progress using silica gel GF254 plates with UV visualization .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ for C22_{22}H16_{16}O) .

Q. What pharmacological activities are associated with benzofuran derivatives like this compound?

Benzofurans exhibit:

  • Antimicrobial activity : Inhibition of bacterial/fungal growth via membrane disruption or enzyme inhibition .
  • Antitumor potential : Intercalation with DNA or kinase inhibition (e.g., IC50_{50} values in µM range for cancer cell lines) .
  • Antioxidant effects : Scavenging of ROS via hydroxyl or methyl substituents .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced receptor affinity?

  • Substituent positioning : Adding electron-withdrawing groups (e.g., Cl, CF3_3) at C-2 or C-3 enhances D2 receptor binding (Ki_i < 10 nM) .
  • Scaffold modification : Replacing benzofuran with naphtho[2,1-b]furan (as in 6-phenyl derivatives) improves selectivity for dopamine receptors .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to optimize steric and electronic interactions .

Q. How can contradictions in reported biological activities be resolved?

  • Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls to minimize variability .
  • Metabolite profiling : Identify active metabolites via LC-MS/MS, as oxidative metabolites may alter activity .
  • Dose-response analysis : Establish EC50_{50} curves to differentiate true activity from assay artifacts .

Q. What computational methods predict the reactivity and stability of this compound?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO-LUMO gaps) and electrophilic sites .
  • InChI key analysis : Use PubChem-derived identifiers (e.g., QVRZMUFOHNANGY-UHFFFAOYSA-N) to cross-reference spectral databases .

Q. How can environmental degradation products of this compound be analyzed?

  • Biodesulfurization pathways : Rhodococcus sp. WU-K2R selectively cleaves C–S bonds, yielding 2′-hydroxynaphthylethene and naphtho[2,1-b]furan metabolites .
  • GC-MS detection : Use a DB-5MS column (30 m × 0.25 mm) with EI ionization to identify sulfone intermediates (m/z 216 for NTH sulfone) .

Q. What challenges arise in isolating synthetic intermediates, and how are they addressed?

  • Adsorption losses : Deactivate glassware with 5% DMDCS to prevent compound adherence .
  • SPE optimization : Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning improve recovery of polar intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.